chemical properties of Fmoc-D-glutamic acid γ-allyl ester
chemical properties of Fmoc-D-glutamic acid γ-allyl ester
Topic: Chemical Properties & SPPS Utility of Fmoc-D-glutamic acid γ-allyl ester Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Advanced Orthogonal Strategies for Cyclic Peptide Synthesis
Executive Summary
Fmoc-D-Glu(OAll)-OH (CAS: 204251-33-2) is a specialized amino acid building block critical for the synthesis of complex peptidomimetics, specifically constrained cyclic peptides. Its primary value lies in its orthogonal protection scheme : the
This orthogonality allows researchers to expose the side-chain carboxyl group at a precise stage in Solid Phase Peptide Synthesis (SPPS) to facilitate on-resin lactamization (head-to-tail or side-chain-to-side-chain) without disturbing other protecting groups or cleaving the peptide from the resin. The D-configuration is frequently employed to induce specific turn structures (e.g.,
Physicochemical Profile
The following data characterizes the D-isomer specifically. Note that while chemical reactivity is identical to the L-isomer, the biological implications (proteolytic stability) and CAS numbers differ.
| Property | Specification |
| Chemical Name | N- |
| Common Abbreviation | Fmoc-D-Glu(OAll)-OH |
| CAS Number | 204251-33-2 (D-isomer) |
| Molecular Formula | |
| Molecular Weight | 409.43 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMF, DCM, DMSO; Sparingly soluble in water |
| Purity (HPLC) | |
| Chiral Purity | |
| Storage | +2°C to +8°C, desiccated, protected from light |
The Orthogonal Protection Strategy
In complex peptide synthesis, "orthogonality" refers to the ability to remove one protecting group without affecting others.[1] Fmoc-D-Glu(OAll)-OH facilitates a three-dimensional orthogonal strategy :
-
Dimension 1 (Base Labile): Fmoc group (N-terminus). Removed by Piperidine.[2]
-
Dimension 2 (Acid Labile): tBu/Trt/Boc groups (Side chains). Removed by TFA.
-
Dimension 3 (Metal Labile): Allyl ester (Glu side chain).[3] Removed by Pd(PPh
) .
This hierarchy enables the synthesis of "stapled" peptides or cyclic lactams on the solid phase.
Visualization: Orthogonal Cleavage Logic
Figure 1: The three dimensions of orthogonality allowing selective manipulation of the Glutamic acid side chain.
Experimental Workflows
A. Coupling Protocol (Standard SPPS)
Fmoc-D-Glu(OAll)-OH couples efficiently using standard carbodiimide or uronium/phosphonium chemistries. However, to minimize potential racemization (a known risk with D-amino acids during activation), the use of Oxyma Pure/DIC or HATU/DIPEA with controlled base equivalents is recommended.
-
Activation: Dissolve 3.0 eq of Fmoc-D-Glu(OAll)-OH and 3.0 eq of HATU in DMF.
-
Base Addition: Add 6.0 eq of DIPEA immediately prior to addition to the resin.
-
Coupling: Shake for 45–60 minutes at room temperature.
-
Monitoring: Verify coupling efficiency via Kaiser Test (if N-term is primary amine) or Chloranil Test (if secondary).
B. Selective Deprotection of Allyl Ester (The Critical Step)
This step must be performed under an inert atmosphere (Nitrogen/Argon) to prevent catalyst oxidation. Phenylsilane is preferred over tributyltin hydride due to toxicity concerns, acting as an efficient allyl scavenger.
Reagents:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh
) ] (0.1 – 0.2 eq). -
Scavenger: Phenylsilane (PhSiH
) (10 – 20 eq). -
Solvent: Dry Dichloromethane (DCM).[4]
Protocol:
-
Wash: Wash the resin with dry DCM (3x) to remove traces of DMF (which can interfere with Pd coordination).
-
Preparation: Dissolve Pd(PPh
) and Phenylsilane in dry DCM. Note: The solution should be prepared fresh. -
Reaction: Add the solution to the resin. Agitate gently under
for 30–60 minutes. -
Repetition: Drain and repeat the step with fresh reagent to ensure quantitative removal.
-
Clean-up (Crucial): Wash resin with DCM, then DMF, then 0.5% Sodium Diethyldithiocarbamate (DDC) in DMF.
-
Why DDC? Palladium binds tightly to sulfur and nitrogen atoms in peptides. DDC is a chelating agent that strips residual Palladium from the resin, preventing "black resin" issues and catalyst poisoning in subsequent steps.
-
C. On-Resin Cyclization (Lactamization)
Once the allyl group is removed, a free carboxyl group is exposed on the side chain.[1]
-
Fmoc Removal: Remove the N-terminal Fmoc group (or orthogonal protecting group on a Lysine side chain, e.g., Alloc/Mtt) to expose the amine partner.
-
Cyclization: Treat resin with PyBOP (3 eq) / HOBt (3 eq) / DIPEA (6 eq) in DMF.
-
Concentration: Perform at lower concentration (dilute conditions) to favor intramolecular cyclization over intermolecular dimerization.
-
-
Duration: React for 2–16 hours. Monitor via Kaiser test (reaction is complete when the test turns negative, indicating no free amines remain).
Visualization: Cyclization Workflow
Figure 2: Step-by-step workflow for on-resin cyclization using Fmoc-D-Glu(OAll)-OH.
Troubleshooting & Critical Quality Attributes
Racemization
While the allyl deprotection conditions are neutral and mild, the activation of D-amino acids during coupling carries a risk of racemization.
-
Mitigation: Use "non-basic" activation additives like Oxyma Pure. Avoid prolonged pre-activation times.
-
Verification: Analyze the final cleaved peptide using Chiral HPLC or Marfey’s analysis to confirm the retention of the D-configuration.
Incomplete Allyl Deprotection
Incomplete removal leads to deletion sequences or linear by-products.
-
Diagnosis: Perform a micro-cleavage of a resin sample after the Palladium step but before cyclization. Analyze via LC-MS. The mass shift should correspond exactly to the loss of the allyl group (-40 Da).
-
Solution: Ensure the catalyst is fresh (bright yellow, not black/brown). Increase the number of deprotection cycles rather than extending time.
Palladium Contamination
Residual Pd can catalyze unwanted side reactions or remain in the final drug substance (heavy metal impurity).
-
Mitigation: The DDC wash (mentioned in Protocol B) is mandatory. Alternatively, use commercially available metal scavenging resins post-cleavage.
References
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Link
-
Kates, S. A., et al. (1993). A novel, convenient, three-dimensional orthogonal strategy for solid-phase synthesis of cyclic peptides. Tetrahedron Letters, 34(10), 1549-1552. Link
-
Thieriet, N., et al. (2000). Use of Alloc-amino acids in solid-phase peptide synthesis. Application to the synthesis of cyclic peptides. Tetrahedron Letters, 41(15), 2579-2582. Link
-
Grieco, P., et al. (2001). Removable backbone protection for the synthesis of aggregation-prone peptides. Chemical Communications, (2), 167-168. Link
-
BenchChem. (2025). Application Notes: Selective Deprotection of Fmoc-D-Glu(OAll)-OH in Peptide Synthesis. Link
